N-(3,4-dimethoxyphenethyl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide
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Description
N-(3,4-dimethoxyphenethyl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H22N4O3S and its molecular weight is 410.49. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Molecular Docking
A study by Flefel et al. (2018) outlines the synthesis of novel pyridine and fused pyridine derivatives, showcasing the compound's potential as a starting material for creating a variety of biologically active molecules. The research also includes in silico molecular docking screenings towards GlcN-6-P synthase, indicating moderate to good binding energies, suggesting potential therapeutic applications. The compounds exhibited antimicrobial and antioxidant activity, highlighting their utility in pharmaceutical research (Flefel et al., 2018).
Heterocyclic Synthesis
In the realm of heterocyclic synthesis, Abdel-Khalik et al. (2004) demonstrated the use of enaminones as building blocks to create various nicotinic acid and thienopyridine derivatives. This research illustrates the versatility of compounds similar to N-(3,4-dimethoxyphenethyl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide in synthesizing complex heterocyclic structures, which are valuable in medicinal chemistry for the development of new drugs (Abdel-Khalik et al., 2004).
Antimicrobial and Antitumor Evaluation
Hamama et al. (2013) explored the synthesis and evaluation of certain new N-substituted-2-amino-1,3,4-thiadiazoles for their antitumor and antioxidant activities. Although not directly mentioning this compound, the study provides insight into the potential antitumor applications of structurally related compounds, further supporting the compound's relevance in the development of new therapeutic agents (Hamama et al., 2013).
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S/c1-27-18-5-3-15(13-19(18)28-2)7-12-23-20(26)14-29-21-6-4-17(24-25-21)16-8-10-22-11-9-16/h3-6,8-11,13H,7,12,14H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOSKOPGZYXSGHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CSC2=NN=C(C=C2)C3=CC=NC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.